![molecular formula C8H15NO B13471132 {2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13471132.png)
{2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-Methyl-2-azaspiro[33]heptan-1-yl}methanol is a spirocyclic compound featuring a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where two rings share a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol typically involves the cyclization of appropriate precursors under basic conditions. One common method includes the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the spirocyclic structure. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process is crucial, and optimizations are often made to improve yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
{2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like alkyl halides or acyl chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
{2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of {2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but different chemical properties.
2-Azaspiro[3.3]heptane: Lacks the hydroxyl group present in {2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol, leading to different reactivity and applications
Uniqueness
The presence of the hydroxyl group in this compound provides additional sites for chemical modification, making it a versatile compound for various applications. Its unique spirocyclic structure also contributes to its distinct binding properties and potential as a drug scaffold .
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
(2-methyl-2-azaspiro[3.3]heptan-3-yl)methanol |
InChI |
InChI=1S/C8H15NO/c1-9-6-8(3-2-4-8)7(9)5-10/h7,10H,2-6H2,1H3 |
Clé InChI |
SISMZICJQYQKQR-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2(C1CO)CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


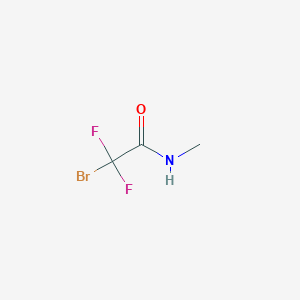
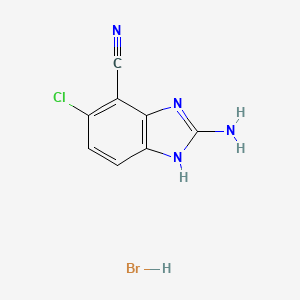
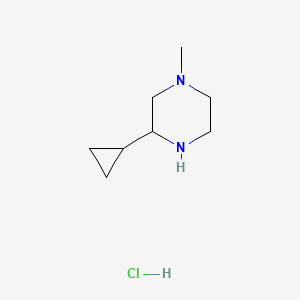
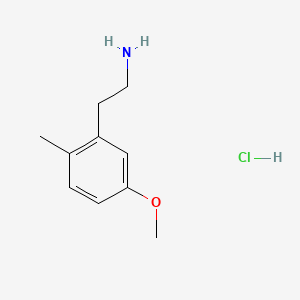
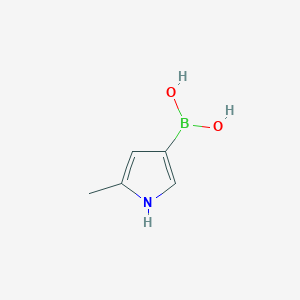
![3-Oxaspiro[5.5]undecan-9-ol](/img/structure/B13471083.png)
![(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B13471086.png)
![3-(6-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13471087.png)
![Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride](/img/structure/B13471089.png)
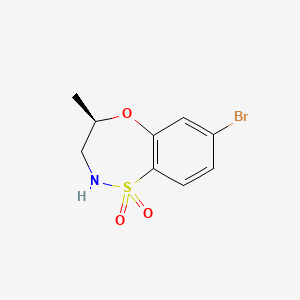
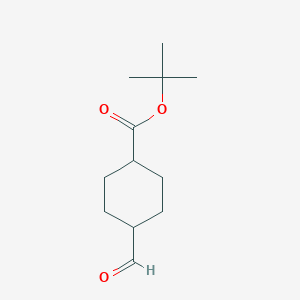
![tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate](/img/structure/B13471103.png)
![1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13471110.png)
![Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate](/img/structure/B13471114.png)
